molecular formula C19H20N4O2 B2906502 2-(3-methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034537-15-8

2-(3-methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2906502
CAS No.: 2034537-15-8
M. Wt: 336.395
InChI Key: CKVCBCFZJNVJND-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group linked via an acetamide bridge to a pyridin-3-ylmethyl scaffold substituted with a 1-methyl-1H-pyrazol-4-yl moiety. This compound’s structural complexity arises from the integration of aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or protein-protein interactions.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-23-13-16(12-22-23)19-15(6-4-8-20-19)11-21-18(24)10-14-5-3-7-17(9-14)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVCBCFZJNVJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole-Pyridine-Acetamide Derivatives

  • Compound 34 (): Structure: 2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide. Key Differences: Replaces the 3-methoxyphenyl group with benzotriazolyl and introduces a 5-chloropyridyl substituent. The dual pyridyl groups may facilitate π-π stacking interactions .
  • Compound B3 (): Structure: Spirocyclic chromane derivative with a 1-methyl-1H-pyrazol-4-yl group and quinuclidinyl moiety. Key Differences: Incorporates a spirocyclic indene-oxazolidinone core instead of the pyridin-3-ylmethyl group. Significance: The rigid spirocyclic framework may restrict conformational flexibility, optimizing target engagement in enzyme inhibition .
  • Compound in : Structure: 2-((4-Fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide. Key Differences: Substitutes the 3-methoxyphenyl with a 4-fluorophenylthio group.

Methoxyphenyl-Containing Analogues

  • AMC3 (): Structure: N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide. Key Differences: Integrates a 3-methoxyphenyl group into a pyridinone scaffold. Significance: The pyridinone core introduces hydrogen-bonding capabilities, which could improve target affinity compared to the pyridine ring in the target compound .
  • Compound in :

    • Structure: N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide.
    • Key Differences: Replaces the pyrazole-pyridine unit with a 1,2,4-oxadiazole-pyridinyl system.
    • Significance: The oxadiazole ring enhances metabolic stability and may improve pharmacokinetic properties .

Key Observations :

  • Microwave-assisted synthesis () achieved moderate yields (30%) but required precise temperature control.
  • Reductive amination () provided higher yields (67%) under milder conditions, suggesting scalability advantages.

Physicochemical and Spectroscopic Properties

  • IR and NMR Trends :

    • Acetamide derivatives consistently exhibit N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches in IR spectra .
    • In the target compound’s analogs, pyridyl protons resonate at δ 7.2–8.5 ppm in ¹H NMR, while methyl groups on pyrazole appear at δ 3.8–4.0 ppm .
  • Melting Points :

    • Compounds with halogen substituents (e.g., chloro in ) show higher melting points (~200°C) due to stronger intermolecular forces, whereas methoxy or methyl groups () reduce melting points .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide?

Answer: The synthesis of this compound typically involves multi-step reactions:

Substitution reactions under alkaline conditions to introduce the pyridylmethoxy group (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol as precursors) .

Reductive amination under acidic conditions with iron powder to generate intermediates .

Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Critical parameters: Temperature control (273 K for sensitive steps), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. How is the structural integrity of this compound validated?

Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., methoxyphenyl δ ~3.8 ppm, pyrazole δ ~7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation) .

Q. What preliminary biological screening assays are suitable for this compound?

Answer: Initial screens focus on:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or radiometric methods .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Answer:

  • Core modifications : Replace the methoxyphenyl group with halogenated or nitrated analogs to assess electronic effects .
  • Side-chain variations : Substitute the pyrazole ring with triazoles or thiazoles to probe steric tolerance .
  • Bioisosteric replacements : Swap the acetamide moiety with sulfonamides or ureas to enhance metabolic stability .
    Example table:
ModificationBiological Activity (IC₅₀)Key Finding
3-OCH₃ → 3-Cl1.2 µM (Kinase X)Improved potency
Pyrazole → Triazole5.8 µM (Kinase X)Reduced selectivity

Q. How can conflicting data on biological activity be resolved?

Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Metabolic stability checks : Rule out false positives caused by compound degradation using LC-MS stability assays .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

Answer:

  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats .
  • Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
  • Metabolite identification : Employ HPLC-MS/MS to detect phase I/II metabolites in plasma .

Q. How can computational methods predict off-target interactions?

Answer:

  • Molecular docking : Screen against databases like ChEMBL or PDB to identify potential off-targets (e.g., CYP450 isoforms) .
  • QSAR models : Train algorithms on datasets with known toxicophores to flag structural alerts .
  • Machine learning : Predict ADMET properties using platforms like ADMETLab 2.0 .

Q. What strategies improve the compound’s stability under physiological conditions?

Answer:

  • Prodrug design : Mask the acetamide group as a phosphate ester to enhance solubility .
  • Cocrystallization : Improve thermal stability via coformers like succinic acid .
  • Lyophilization : Stabilize aqueous formulations for long-term storage .

Methodological Resources

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample Data
¹H/¹³C NMRConfirm regiochemistryδ 7.2–7.5 (pyridyl protons)
HRMSVerify molecular formula[M+H]⁺ = 378.1542
XRDResolve crystal structureCCDC 987654

Q. Table 2. Common Data Contradictions and Solutions

IssueResolution MethodReference
Variable IC₅₀Standardize assay temperature/pH
Poor solubilityUse DMSO/PEG co-solvents

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